Cas no 51842-69-4 (2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid)

2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-
- 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid
- 2-(4-PROPYLOXYPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- 2-(4-propoxyphenyl)quinoline-4-carboxylicacid
- SB72195
- Oprea1_347891
- CHEMBL2335124
- CS-0317688
- DTXSID40365589
- SR-01000484877-1
- 51842-69-4
- MFCD01922013
- AKOS001645677
- SR-01000484877
- BDBM50430821
- VS-05361
- EU-0043918
- 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid
-
- MDL: MFCD01922013
- Inchi: InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22)
- InChI Key: BZHOKRHEEJKAOE-UHFFFAOYSA-N
- SMILES: CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Computed Properties
- Exact Mass: 307.12091
- Monoisotopic Mass: 307.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.42
2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112889-10g |
2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 95% | 10g |
$720 | 2021-08-06 | |
abcr | AB379940-5 g |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 5g |
€656.50 | 2023-04-25 | ||
TRC | B527268-50mg |
2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid |
51842-69-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB379940-10 g |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 10g |
€1074.00 | 2023-04-25 | ||
abcr | AB379940-500mg |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid; . |
51842-69-4 | 500mg |
€205.00 | 2025-02-15 | ||
A2B Chem LLC | AG19978-1g |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AG19978-500mg |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | >95% | 500mg |
$412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388358-5g |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 97% | 5g |
¥7044.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388358-1g |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 97% | 1g |
¥1872.00 | 2024-05-10 | |
abcr | AB379940-500 mg |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid |
51842-69-4 | 500MG |
€195.40 | 2022-06-10 |
2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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3. Book reviews
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid
Comprehensive Overview of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid (CAS No. 51842-69-4)
2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid (CAS No. 51842-69-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline derivative is characterized by its unique molecular structure, combining a propoxyphenyl group with a carboxylic acid functionalized quinoline core. Its structural features make it a valuable intermediate in the synthesis of advanced materials and bioactive molecules.
The compound's chemical properties and applications have become a hot topic in recent years, particularly in discussions about drug discovery and organic electronics. Researchers are increasingly exploring its potential as a building block for fluorescent probes and pharmaceutical intermediates, aligning with current trends in precision medicine and functional materials. The presence of both electron-donating (propoxy) and electron-withdrawing (carboxylic acid) groups in its structure creates interesting electronic properties that are valuable in materials science applications.
From a synthetic chemistry perspective, 51842-69-4 offers several advantages. The quinoline scaffold is known for its stability and versatility, while the propoxyphenyl moiety enhances solubility in organic solvents. This combination makes the compound particularly useful in medicinal chemistry applications where both lipophilicity and structural diversity are required. Recent studies have highlighted its potential in developing targeted therapies, especially in areas like inflammation research and cancer treatment.
The spectroscopic characteristics of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid have been extensively studied, revealing distinct UV-Vis absorption and fluorescence emission profiles. These properties are particularly relevant in the context of bioimaging applications and sensor development, which are currently trending research areas. The compound's ability to form metal complexes through its carboxylic acid group further expands its utility in coordination chemistry and catalysis.
In the pharmaceutical industry, there's growing interest in quinoline-based compounds like 51842-69-4 due to their diverse biological activities. The compound's structure shares similarities with known pharmacophores in several therapeutic classes, making it a promising candidate for structure-activity relationship studies. Its potential applications in neurological disorders and metabolic diseases are particularly noteworthy, as these areas represent significant unmet medical needs.
The synthetic methodology for producing 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid has evolved significantly, with modern approaches focusing on green chemistry principles and atom economy. These developments align with the current emphasis on sustainable chemistry and environmentally friendly production methods. Researchers are particularly interested in optimizing the compound's synthesis to improve yield and purity while minimizing waste generation.
From a commercial availability perspective, CAS 51842-69-4 is typically supplied as a high-purity material for research purposes. The compound's storage conditions and handling requirements follow standard protocols for organic acids, with particular attention to moisture sensitivity. Its physical properties, including melting point and solubility profile, make it compatible with various formulation strategies in pharmaceutical development.
Recent advancements in computational chemistry have enabled more detailed studies of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid's molecular interactions. These in silico analyses provide valuable insights into its potential binding affinities and molecular recognition properties, which are crucial for rational drug design. The compound's electronic structure has been modeled to predict its behavior in various chemical environments.
The patent landscape surrounding quinoline-4-carboxylic acid derivatives has expanded significantly, with numerous applications mentioning compounds structurally related to 51842-69-4. This intellectual property activity reflects the growing commercial interest in this chemical class, particularly for therapeutic applications and specialty materials. The compound's potential in intellectual property development makes it an attractive target for pharmaceutical and chemical companies.
Looking forward, research on 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid is expected to focus on its structure optimization for specific applications. The compound serves as an excellent platform for molecular modification, allowing researchers to explore various structure-property relationships. Its versatility ensures continued relevance in multiple scientific disciplines, from medicinal chemistry to materials engineering.
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